Cas no 5469-48-7 ((2E)-2-(2-phenylethyl)but-2-enedioic acid)

(2E)-2-(2-phenylethyl)but-2-enedioic acid structure
5469-48-7 structure
Product Name:(2E)-2-(2-phenylethyl)but-2-enedioic acid
CAS No:5469-48-7
MF:C12H12O4
MW:220.221283912659
CID:942584
Update Time:2024-06-13

(2E)-2-(2-phenylethyl)but-2-enedioic acid Chemical and Physical Properties

Names and Identifiers

    • (2E)-2-(2-phenylethyl)but-2-enedioic acid
    • phenethylMgBr; Ph(CH2)MgBr; AKOS016017816; phenethylmagnesium bromide; Phenaethyl-maleinsaeure; phenethyl-fumaric acid; phenethyl-maleic acid; Ph(CH2)2MgBr; Phenethylmagnesium bromide 0.5 M in Tetrahydrofuran; Phenaethyl-fumarsaeure; PhCH2CH2MgBr; 2-phenylethyl-magnesium bromide;
    • 2-Butenedioic acid, 2-(2-phenylethyl)-, (2E)-
    • Inchi: 1S/C12H12O4/c13-11(14)8-10(12(15)16)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14)(H,15,16)/b10-8+
    • InChI Key: IXUQTPTVYFFSHS-CSKARUKUSA-N
    • SMILES: C(O)(=O)/C(/CCC1=CC=CC=C1)=C/C(O)=O

Computed Properties

  • Exact Mass: 220.07356
  • Monoisotopic Mass: 220.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.6A^2

Experimental Properties

  • Density: 1.288
  • Melting Point: 202 °C
  • Boiling Point: 469.6°C at 760 mmHg
  • Flash Point: 251.9°C
  • Refractive Index: 1.585
  • PSA: 74.6
  • LogP: 1.71480
  • pka: 3.51±0.19(Predicted)
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